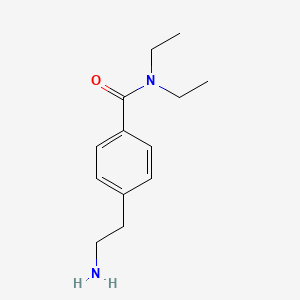

4-(2-Aminoethyl)-N,N-diethylbenzamide

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12-7-5-11(6-8-12)9-10-14/h5-8H,3-4,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNJSWQKAZEDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654398 | |

| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-66-6 | |

| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation Using Activated Benzoyl Intermediates

One of the most effective methods involves the use of benzoyl derivatives activated by reagents such as 1,1’-carbonyl-diimidazole (CDI) or acid chlorides. This method is exemplified by the synthesis of N,N-diethyl-m-methylbenzamide, a close analogue, which can be adapted for 4-(2-Aminoethyl)-N,N-diethylbenzamide.

- The starting material, such as m-toluic acid or a substituted benzoic acid, is reacted with CDI in an aprotic solvent like dichloromethane at mild temperatures (35-40 °C) to form an active intermediate (e.g., 1-(m-toluoyl) imidazole).

- Diethylamine or a related amine is then added to the reaction mixture, allowing nucleophilic attack on the activated intermediate.

- The reaction proceeds in a one-pot manner, avoiding the need for intermediate purification.

- The product is isolated by aqueous workup and liquid-liquid extraction, often eliminating the need for vacuum distillation or chromatography due to the purity of the crude product.

- Mild reaction conditions and low temperature reduce side reactions.

- Use of non-toxic reagents and solvents enhances safety and environmental compatibility.

- High yields (94-95%) are achievable with optimized parameters.

- Simplified purification steps increase overall efficiency.

Key Reaction Parameters and Optimization:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (dry) | Ensures solubility and stability |

| Temperature | 35-40 °C | Mild heating promotes reaction |

| Catalyst | 4-Dimethylaminopyridine (4-DMAP) | Facilitates acylation |

| Molar ratio (acid:amine) | 1:3 | Excess amine drives completion |

| Reaction time | 1-2 hours | Monitored by TLC |

| Purification | Aqueous workup, extraction | No chromatography needed |

Table 1: Optimized conditions for acylation step adapted from related benzamide synthesis

Use of Acid Chlorides and Aprotic Solvents

Another common approach involves converting the benzoyl precursor to its acid chloride derivative using reagents such as thionyl chloride, followed by reaction with the amine.

- The benzoic acid derivative is refluxed with thionyl chloride in an aprotic solvent like benzene or toluene to form the corresponding acid chloride.

- The acid chloride is purified if necessary and dissolved in an aprotic solvent such as methylene chloride.

- Reaction with diethylaminoethylamine is carried out at room temperature in the presence of an acid scavenger like triethylamine to neutralize HCl formed.

- Reaction times range from 4 to 24 hours depending on the substrate and conditions.

- Straightforward conversion to reactive acid chloride intermediate.

- Mild room temperature conditions for amide formation.

- Flexibility to introduce various amine substituents.

- Use of thionyl chloride requires careful handling due to toxicity and corrosiveness.

- Purification of acid chloride intermediate may be necessary to ensure high purity.

This method is well-documented in the synthesis of amino-substituted benzamides and related compounds.

Hydrogenation and Reduction Steps (If Applicable)

In cases where the benzamide precursor contains nitro or other reducible groups, catalytic hydrogenation using palladium on carbon or Raney nickel catalysts is employed to convert nitro groups to amino groups after amide formation.

- Typical conditions: hydrogen gas at 40-60 psi, room temperature, 12-24 hours.

- Alternative reducing agents include hydrazine hydrate with Raney nickel.

- The resulting amine can be isolated as free base or converted to acid addition salts.

This step is crucial for preparing 4-amino derivatives of diethylbenzamide when starting from nitro-substituted intermediates.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| CDI-mediated acylation | 1,1’-carbonyl-diimidazole, 4-DMAP, dichloromethane, diethylamine, 35-40 °C | High yield, mild conditions, one-pot, easy purification | Requires dry solvents, CDI cost |

| Acid chloride route | Thionyl chloride, benzene/toluene, triethylamine, diethylamine, room temp | Straightforward, flexible for various amines | Use of toxic reagents, purification needed |

| Catalytic hydrogenation (post-synthesis) | Pd/C or Raney nickel, H2 gas, mild pressure, room temp | Converts nitro to amino groups efficiently | Additional step, catalyst handling |

Research Findings and Notes

- The CDI-mediated method for synthesizing N,N-diethyl-m-methylbenzamide demonstrated superior yields (94-95%) and operational simplicity, which can be extrapolated to this compound synthesis by substituting appropriate amines.

- The acid chloride method is classical and versatile, widely used for benzamide derivatives, with the advantage of room temperature amide bond formation and adaptability to various amines.

- Hydrogenation steps are necessary when starting from nitro-substituted intermediates to obtain the amino functionality, using established catalytic systems.

- The choice of solvent, reaction temperature, and molar ratios significantly impact yield and purity, with dichloromethane and aprotic solvents being preferred for their inertness and solvation properties.

- Avoidance of toxic reagents and complex purification steps enhances the feasibility of these methods for laboratory and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halogen, or sulfonyl derivatives on the benzene ring.

Scientific Research Applications

4-(2-Aminoethyl)-N,N-diethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is employed in the study of enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications as an analgesic or anti-inflammatory agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Additionally, it can bind to receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Impact on Receptor Binding :

- The N,N-diethylbenzamide backbone is critical for δ-opioid receptor binding. Substitutions on the benzyl ring (e.g., 3-methoxy in SNC80, 3-hydroxy in BW373U86) modulate potency and efficacy. For instance, SNC86’s 3-hydroxyl group enhances δ-opioid receptor activation compared to SNC80’s 3-methoxy group .

- Removal of the 3-methoxy group (SNC162) reduces efficacy, indicating the importance of polar substituents in receptor interaction .

Pharmacological Outcomes :

- Convulsive Effects : BW373U86 induces convulsions via δ-opioid receptor activation, whereas SNC80 shows reduced convulsive liability, likely due to metabolic conversion to SNC86 .

- Antidepressant-like Activity : SNC80 and BW373U86 decrease immobility in the forced swim test, a hallmark of antidepressant effects, mediated through δ-opioid receptors .

Therapeutic vs. Adverse Effects: SNC80’s favorable safety profile (lower convulsive risk) makes it a better candidate for depression treatment compared to BW373U86 . Non-opioid analogs, such as 4-(2-aminoethyl)benzamide, demonstrate divergent applications (e.g., antibacterial activity), highlighting the scaffold’s versatility .

Detailed Research Findings

Role of Substituents in Opioid Receptor Activation

- 3-Hydroxy vs. 3-Methoxy Groups : SNC86 (3-hydroxy) exhibits full δ-opioid agonist activity in GTPγS binding assays, while SNC80 (3-methoxy) shows partial efficacy. This suggests hydroxyl groups enhance receptor coupling efficiency .

- Tolerance and Metabolism : BW373U86 induces rapid tolerance, but co-administration with naltrindole (δ-antagonist) mitigates this effect, implicating receptor internalization in its mechanism .

Comparative Efficacy in Behavioral Models

- Antinociception: SNC80 produces weak antinociception in primates, whereas BW373U86 is ineffective, likely due to differences in receptor signaling pathways .

- Locomotor Activity : Both SNC80 and BW373U86 stimulate locomotion in rats, but SNC80’s effects are longer-lasting and naltrindole-reversible .

Structural Analog Case Study: 4-(2-Aminoethyl)benzamide (10b)

- This analog lacks the N,N-diethyl groups but retains the 2-aminoethyl substituent. Its antibacterial activity (Gram-positive strains) underscores the scaffold’s adaptability beyond CNS targets .

Biological Activity

4-(2-Aminoethyl)-N,N-diethylbenzamide, also known as DEBA, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H19N3O

- Molecular Weight : 220.31 g/mol

- CAS Number : 885270-00-6

DEBA is primarily studied for its role in enzyme inhibition and receptor binding assays. It exhibits significant activity as a potential analgesic and has been investigated for its effects on various biological systems.

- Enzyme Inhibition : DEBA has shown promise in inhibiting specific enzymes that are crucial in pain pathways. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies.

- Receptor Binding : The compound interacts with neurotransmitter receptors, which may contribute to its analgesic properties. Studies have indicated that DEBA can modulate GABAergic activity, potentially influencing anxiety and pain perception .

Analgesic Effects

Research indicates that DEBA may function as an analgesic by modulating pain pathways through GABA receptor interactions. A study demonstrated that compounds similar to DEBA exhibited significant reductions in pain responses in animal models, suggesting its potential utility in clinical settings .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of DEBA-related compounds against filoviruses such as Ebola and Marburg. A series of benzamide derivatives were synthesized, showing effective inhibition of viral entry into host cells. Notably, compounds structurally related to DEBA demonstrated EC50 values below 10 μM against these viruses, indicating strong antiviral activity .

Study on Pain Management

In a controlled study involving rats, DEBA was administered to evaluate its analgesic effects compared to standard pain relief medications. The results indicated that DEBA significantly reduced nociceptive responses without the sedative side effects commonly associated with opioids.

Antiviral Efficacy Against Ebola Virus

A study focused on the structural optimization of benzamide derivatives found that modifications to the DEBA structure enhanced its potency against Ebola virus entry. The optimized compounds not only exhibited low cytotoxicity but also maintained metabolic stability, making them suitable candidates for further development as antiviral agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Aminoethyl)-N,N-diethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or acylation reactions. For example, a two-step protocol involves:

Step 1 : Condensation of 4-(2-aminoethyl)aniline with diethylcarbamoyl chloride using a base like DIPEA in dichloromethane at 4°C to room temperature .

Step 2 : Purification via column chromatography and characterization using NMR to confirm the absence of unreacted intermediates. Reaction conditions such as temperature (4°C vs. rt) and stoichiometric ratios of NaCNBH₃ (reducing agent) critically impact yield (e.g., 45–84% in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- ¹H NMR : Focus on signals for the ethyl groups (δ 1.2–1.4 ppm, triplets), aromatic protons (δ 7.0–8.0 ppm), and the aminoethyl moiety (δ 2.8–3.5 ppm, multiplets) .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 235.3 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ or ethyl groups) .

- IR : Identify carbonyl stretching vibrations (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How can researchers design experiments to evaluate the biological activity of this compound against parasitic targets like Trypanosoma brucei?

- Methodological Answer :

- Assay Design : Use in vitro growth inhibition assays with bloodstream-form T. brucei cultures. Include positive controls (e.g., suramin) and measure IC₅₀ values via Alamar Blue fluorescence .

- Selectivity Testing : Compare toxicity against mammalian cell lines (e.g., HEK293) to assess selectivity indices .

- Mode of Action : Employ thermal shift assays to identify target proteins or use genetic knockdowns to validate enzyme interactions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., assay pH, parasite strain differences) using tools like PRISMA guidelines .

- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., fixed incubation times, consistent DMSO concentrations) .

- Structural Verification : Confirm compound purity and stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., COSY, HSQC) to rule out batch variability .

Q. How can computational chemistry methods be integrated with experimental data to predict the binding interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., T. brucei kinases). Validate docking poses with MD simulations (GROMACS) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor counts. Cross-validate against experimental IC₅₀ data from analogues .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Q. What are the critical considerations in developing a structure-activity relationship (SAR) model for derivatives of this benzamide compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the ethyl groups (e.g., replace with cyclopropyl or isopropyl) and the aminoethyl linker (e.g., elongation to aminopropyl). Track changes in solubility (logD) and potency .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using software like Phase or MOE .

- Biological Context : Correlate SAR data with target-specific parameters (e.g., enzyme active site volume, membrane permeability in parasites) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound across literature sources?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., CHCl₃ vs. DCM), bases (e.g., DIPEA vs. TEA), and temperatures to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry or reaction times accordingly .

- Cross-Lab Validation : Collaborate with independent labs to reproduce yields under identical protocols .

Experimental Design Considerations

Q. What in vivo experimental models are appropriate for evaluating the pharmacokinetic profile of this compound?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously/orally to BALB/c mice. Collect plasma samples for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .

- Tissue Distribution : Use radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target organs (e.g., liver, brain) .

- Metabolite Identification : Perform HR-MS/MS on urine/fecal extracts to map metabolic pathways (e.g., N-deethylation, glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.